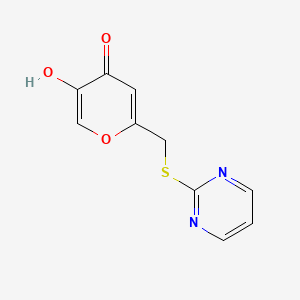

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

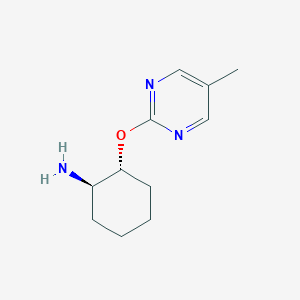

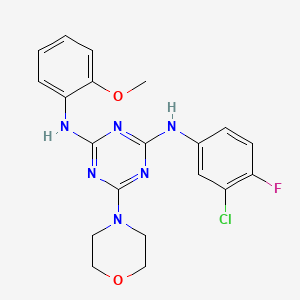

“3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one nitrogen atom, and one oxygen atom . The compound has been obtained from two biologically active compounds, such as isoxazole and cytisine .

Synthesis Analysis

The synthesis of this compound has been demonstrated to occur under very mild conditions, leading to the single-stage method . The reaction involves the use of sulfonamide and 4-chlorobenzaldehyde in ethanol, with the addition of a 40% aqueous solution of potassium hydroxide .Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

The compound is derived from two biologically active components : The compound is derived from two biologically active components: isoxazole and cytisine . Researchers have successfully synthesized it using a single-stage method under mild conditions. Detailed structural analysis, including 1H and 13C NMR spectroscopy (including COSY, HMQC, and HMBC) and X-ray diffraction , has revealed its spatial arrangement .

Biological Activity

The compound belongs to the class of sulfo-derivatives of azoles . These compounds have found applications in pharmacy, particularly as nonsteroidal anti-inflammatory drugs (such as coxibs) that inhibit cyclooxygenase .

Hemorheological Activity

Researchers have investigated the hemorheological activity of this derivative. Understanding its effects on blood flow and viscosity is crucial for potential therapeutic applications .

Anticonvulsant Potential

While not directly related to this compound, studies on oxazole derivatives have explored their anticonvulsant properties. Investigating similar pathways may provide insights into the anticonvulsant potential of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide .

Interactions Beyond BRD4

Interestingly, a related compound, DDT26 , has been found to interact with targets other than BRD4 . This observation suggests that 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide might also have broader cellular effects .

Plant Hormone Analog

The compound’s structural similarity to indole-3-acetic acid , a plant hormone produced during tryptophan degradation, raises questions about its potential role in plant physiology .

Zukünftige Richtungen

Isoxazole derivatives, including “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide”, are promising for obtaining new biologically active compounds . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZXCKTYOUCOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)